4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide is an organic compound belonging to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-hydroxybenzaldehyde and 4-aminobenzoic acid.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4’-Fluoro-2-keto-[1,1’-biphenyl]-4-carboxamide, while reduction of the carboxamide group can produce 4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-amine.
Scientific Research Applications
4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-hydroxy-[1,1’-biphenyl]-3-carboxamide
- 4-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 4-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-amine
Uniqueness
4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the carboxamide group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(15)17)7-12(11)16/h1-7,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGDXUVYUZIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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